molecular formula C22H22N4O5S B2778861 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-methoxy-2-{[(4-methylpyrimidin-2-yl)thio]methyl}-4-oxopyridin-1(4H)-yl]acetamide CAS No. 950464-24-1

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-methoxy-2-{[(4-methylpyrimidin-2-yl)thio]methyl}-4-oxopyridin-1(4H)-yl]acetamide

Cat. No. B2778861
M. Wt: 454.5
InChI Key: RIFUPQDYAXWKNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-methoxy-2-{[(4-methylpyrimidin-2-yl)thio]methyl}-4-oxopyridin-1(4H)-yl]acetamide is a useful research compound. Its molecular formula is C22H22N4O5S and its molecular weight is 454.5. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-methoxy-2-{[(4-methylpyrimidin-2-yl)thio]methyl}-4-oxopyridin-1(4H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-methoxy-2-{[(4-methylpyrimidin-2-yl)thio]methyl}-4-oxopyridin-1(4H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Several studies have focused on synthesizing and characterizing derivatives related to the chemical structure of interest. For instance, the work on synthesizing 4,6-dichloro-2-methylpyrimidine, an important intermediate for anticancer drugs, highlights the relevance of such compounds in drug synthesis. The research demonstrates optimized conditions for achieving high yields in the synthesis process, pointing towards the importance of structural derivatives in medicinal chemistry Guo Lei-ming, 2012.

Antimicrobial and Antifungal Applications

Research has shown that derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl) exhibit promising antibacterial and antifungal potentials. For example, a study on the synthesis of 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides revealed compounds with suitable antibacterial and antifungal activities, especially against specific pathogens, while maintaining low hemolytic activity, indicating their potential as therapeutic agents M. Abbasi et al., 2020.

Enzyme Inhibition for Therapeutic Applications

Compounds with the N-(2,3-dihydro-1,4-benzodioxin-6-yl) structure have been investigated for their enzyme inhibitory activities, offering insights into their therapeutic applications. For instance, the synthesis and evaluation of certain sulfonamides revealed their potential as α-glucosidase and acetylcholinesterase inhibitors. This suggests their applicability in managing diseases like diabetes and Alzheimer's by inhibiting enzymes critical to the disease's progression M. Abbasi et al., 2019.

Structural and Molecular Studies

Detailed structural and molecular analyses of derivatives related to the compound of interest have been conducted to understand their interactions and stability. For example, the synthesis of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate provided insights into the crystal and molecular structures, aiding in the development of antitubercular agents. Such studies are crucial for designing molecules with enhanced efficacy and stability A. Richter et al., 2023.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-methoxy-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5S/c1-14-5-6-23-22(24-14)32-13-16-10-17(27)20(29-2)11-26(16)12-21(28)25-15-3-4-18-19(9-15)31-8-7-30-18/h3-6,9-11H,7-8,12-13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFUPQDYAXWKNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC4=C(C=C3)OCCO4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide

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